3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol
Description
3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a benzylsulfanyl group attached to a trifluoropropanol backbone
Properties
IUPAC Name |
3-benzylsulfanyl-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKWUUDOSMNERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of benzyl mercaptan with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group, leading to the formation of simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfanyl)-3-fluoro-2-trifluoromethyl-acrylonitrile: Shares the benzylsulfanyl and trifluoromethyl groups but differs in the presence of an acrylonitrile moiety.
Sulfonamide-based indole analogs: Contain a sulfonamide group and an indole ring, exhibiting different biological activities.
Uniqueness
3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol is unique due to its combination of a trifluoromethyl group and a benzylsulfanyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a benzylsulfanyl moiety. These characteristics suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
- Chemical Formula : C₉H₉F₃OS
- Molecular Weight : 224.23 g/mol
- CAS Number : 1339767-50-8
The biological activity of this compound is attributed to its interaction with specific biomolecules. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The sulfanyl group can interact with thiol-containing enzymes or proteins, potentially leading to enzyme inhibition and subsequent biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical cancer) | 10 |
| MCF-7 (Breast cancer) | 15 |
| A549 (Lung cancer) | 20 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside traditional antibiotics. The findings indicated that it had comparable or superior efficacy against resistant strains of bacteria. This positions the compound as a potential candidate for addressing antibiotic resistance.
Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms revealed that treatment with this compound resulted in increased reactive oxygen species (ROS) levels in cancer cells. This oxidative stress led to mitochondrial dysfunction and ultimately triggered apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
